N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide
Description
N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a synthetic benzamide derivative characterized by a vinyl backbone substituted with a phenyl group and a 4-toluidinocarbonyl moiety. The compound’s structure combines aromatic and carbonyl functionalities, which are common in bioactive molecules.
Properties
CAS No. |
72833-08-0 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20N2O2/c1-17-12-14-20(15-13-17)24-23(27)21(16-18-8-4-2-5-9-18)25-22(26)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16+ |
InChI Key |
PCDMWCUBLKTOTO-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with 4-toluidine to form an intermediate, which is then reacted with phenylacetylene under specific conditions to yield the final product . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a compound of interest in various scientific research applications, particularly in the fields of organic chemistry, medicinal chemistry, and material science. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential as an anticancer agent. Its structure allows for interactions with specific biological targets, which can inhibit tumor growth.
Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in drug development .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of complex molecular architectures. It can be utilized in solid-phase synthesis techniques to develop peptide-like structures.
Data Table 2: Synthetic Routes
| Reaction Type | Description |
|---|---|
| Condensation | Forms amide bonds between carboxylic acids and amines. |
| Vinylation | Introduces vinyl groups to enhance reactivity. |
Material Science
In material science, this compound is investigated for its properties in polymer chemistry. Its ability to form stable linkages makes it suitable for creating novel materials with tailored properties.
Case Study : Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it ideal for applications in coatings and composites .
Photochemistry
The compound exhibits interesting photophysical properties, making it valuable in the field of photochemistry. Its ability to absorb light and undergo photochemical reactions can be harnessed for applications in sensors and photonic devices.
Data Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 nm |
| Emission Max (nm) | 450 nm |
Mechanism of Action
The mechanism of action of N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, melting points, and spectroscopic
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro in VIIa) or electron-donating groups (e.g., methoxy in 6n and 6o) influences spectral properties. For instance, 6n’s NH $ ^1H $ NMR shift (δ 8.03) aligns with strong hydrogen bonding due to the dimethoxystyryl group .
- Thermal Stability : Higher melting points (e.g., 169–171°C for 6n) correlate with crystalline packing enhanced by planar aromatic substituents .
Anticancer and Cytotoxic Activity
- Compound VIIa () exhibits cytotoxicity against breast cancer (MCF7) cells, attributed to the benzooxazinone moiety, which may intercalate DNA or inhibit kinases .
- CI-994 () inhibits histone deacetylases (HDACs), leading to histone hyperacetylation and apoptosis in colon carcinoma cells .
Antimicrobial and Anthelmintic Activity
- Transition metal complexes (Co/Cu) of benzamides () show dose-dependent anthelmintic activity, outperforming albendazole. The metal coordination enhances ligand bioavailability .
- 2-Azetidinone derivatives () display antimicrobial activity, with topological indices (e.g., Balaban index) governing efficacy .
Enzyme Modulation
- Benzamide derivatives of anacardic acid () act as histone acetyltransferase (HAT) inhibitors or activators, suggesting structural flexibility for epigenetic modulation .
Biological Activity
N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings on the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate aniline derivatives and carbonyl compounds. The structural characterization is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity of the synthesized compound.
Anticancer Activity
One of the most significant areas of research surrounding this compound is its anticancer properties. Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogenic microorganisms.
- Fungal Inhibition : The compound demonstrates significant inhibitory effects on several fungal strains, with inhibition rates reported between 55% to 86% against common agricultural pathogens like Sclerotinia sclerotiorum and Alternaria solani .
| Compound | Fungal Species | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14n | Alternaria solani | 50.5 |
| 14p | Sclerotinia sclerotiorum | 86.1 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies using zebrafish models indicated a median lethal concentration (LC50) that suggests moderate toxicity levels, which necessitate further investigation into its safety for therapeutic use .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and microbial resistance mechanisms.
- Target Proteins : Key proteins identified include those involved in cell cycle regulation and apoptosis pathways, such as p53 and Akt . The binding energy values obtained from docking simulations indicate a strong interaction between the compound and these targets.
Case Studies
Several case studies highlight the application of this compound in preclinical settings:
- Breast Cancer Model : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study linked these effects to alterations in cell cycle dynamics and apoptosis induction .
- Antifungal Efficacy : A comparative analysis with standard antifungal agents showed that this benzamide derivative outperformed some conventional treatments in inhibiting fungal growth, suggesting its potential as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
